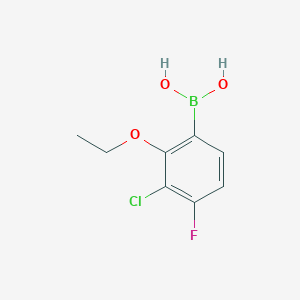

3-Chloro-2-ethoxy-4-fluorophenylboronic acid

CAS No.:

Cat. No.: VC13773061

Molecular Formula: C8H9BClFO3

Molecular Weight: 218.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BClFO3 |

|---|---|

| Molecular Weight | 218.42 g/mol |

| IUPAC Name | (3-chloro-2-ethoxy-4-fluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C8H9BClFO3/c1-2-14-8-5(9(12)13)3-4-6(11)7(8)10/h3-4,12-13H,2H2,1H3 |

| Standard InChI Key | JPFLWBPGFHVBHF-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O |

Introduction

Chemical Identity and Structural Features

Table 1: Structural and Spectral Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₉BClFO₃ | |

| Molecular Weight | 218.42 g/mol | |

| XLogP3 | 1.55 (predicted) | |

| Hydrogen Bond Donors | 2 (B-OH groups) | |

| Hydrogen Bond Acceptors | 3 (B-O, ether O, F) |

Crystallographic and Spectroscopic Analysis

While single-crystal data are unavailable, analogous boronic acids exhibit planar geometries with boron in sp² hybridization. IR spectra typically show B-O stretches at 1,320–1,280 cm⁻¹ and O-H bonds at 3,300–2,500 cm⁻¹ . NMR data for related compounds (e.g., 3-chloro-4-fluorophenylboronic acid) reveal:

-

¹H NMR: δ 7.5–7.8 ppm (aromatic protons), δ 1.3–1.5 ppm (ethoxy -CH₃) .

-

¹³C NMR: δ 160–165 ppm (C-F), δ 115–125 ppm (aromatic carbons) .

Synthesis and Isolation Strategies

Lithiation-Boronation Protocol

The primary route involves:

-

Lithiation: Treating 3-chloro-1-fluoro-2-ethoxybenzene with n-butyllithium (n-BuLi) at -78°C in THF .

-

Boronation: Quenching with trimethyl borate (B(OMe)₃) at <-65°C, followed by hydrolysis with aqueous HCl .

-

Isolation: Phase separation using acetonitrile/water with NaCl, yielding 70–85% purity .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C (lithiation) | Prevents side reactions |

| Electrophile Addition Rate | Slow (2 hr) | Minimizes decomposition |

| Quenching Agent | 6 M HCl | Ensures complete protonation |

Challenges and Solutions

-

Protodeboronation: Mitigated by avoiding protic solvents during storage .

-

Regioselectivity: Directed by ortho-ethoxy group’s directing effects during lithiation .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Methanol | ~10 | Preferred for reactions |

| Acetonitrile | ~15 | Used in isolation steps |

| Water | <0.1 | Requires salt addition |

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound couples with aryl halides (e.g., bromobiphenyl aldehydes) under Pd catalysis (Table 3) .

Table 3: Representative Coupling Reaction

Pharmaceutical Intermediates

Used in synthesizing anticoagulants and kinase inhibitors, leveraging its halogenated aryl motif for target binding .

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume